molecular formula C23H22N2O2S2 B11341242 Ethyl 5-cyano-4-(3-methylthiophen-2-yl)-2-phenyl-6-(prop-2-en-1-ylsulfanyl)-1,4-dihydropyridine-3-carboxylate

Ethyl 5-cyano-4-(3-methylthiophen-2-yl)-2-phenyl-6-(prop-2-en-1-ylsulfanyl)-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11341242
M. Wt: 422.6 g/mol
InChI Key: GEEIYDUDIHCHBW-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-4-(3-methylthiophen-2-yl)-2-phenyl-6-(prop-2-en-1-ylsulfanyl)-1,4-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the class of dihydropyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-4-(3-methylthiophen-2-yl)-2-phenyl-6-(prop-2-en-1-ylsulfanyl)-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. Common synthetic routes may include:

    Condensation Reactions: Combining appropriate aldehydes, ketones, and nitriles under acidic or basic conditions.

    Cyclization: Formation of the dihydropyridine ring through cyclization reactions.

    Functional Group Modifications: Introduction of thiophene, phenyl, and other substituents through various organic reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to achieve high yields and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-4-(3-methylthiophen-2-yl)-2-phenyl-6-(prop-2-en-1-ylsulfanyl)-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding pyridine derivatives.

    Reduction: Reduction of cyano or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-4-(3-methylthiophen-2-yl)-2-phenyl-6-(prop-2-en-1-ylsulfanyl)-1,4-dihydropyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The pathways involved may include:

    Binding to Receptors: Modulating the activity of specific receptors.

    Enzyme Inhibition: Inhibiting enzymes involved in disease pathways.

    Signal Transduction: Affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 5-cyano-4-(3-methylthiophen-2-yl)-2-phenyl-6-(prop-2-en-1-ylsulfanyl)-1,4-dihydropyridine-3-carboxylate include other dihydropyridines such as:

    Nifedipine: A well-known calcium channel blocker.

    Amlodipine: Another calcium channel blocker used in hypertension treatment.

    Nicardipine: Used in the management of angina and hypertension.

Uniqueness

The uniqueness of this compound lies in its specific substituents, which may confer unique biological activities and chemical properties compared to other dihydropyridines.

Properties

Molecular Formula

C23H22N2O2S2

Molecular Weight

422.6 g/mol

IUPAC Name

ethyl 5-cyano-4-(3-methylthiophen-2-yl)-2-phenyl-6-prop-2-enylsulfanyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C23H22N2O2S2/c1-4-12-29-22-17(14-24)18(21-15(3)11-13-28-21)19(23(26)27-5-2)20(25-22)16-9-7-6-8-10-16/h4,6-11,13,18,25H,1,5,12H2,2-3H3

InChI Key

GEEIYDUDIHCHBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C(C=CS2)C)C#N)SCC=C)C3=CC=CC=C3

Origin of Product

United States

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